molecular formula C16H22N2O2 B3364490 1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one CAS No. 1157334-82-1

1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one

Cat. No.: B3364490
CAS No.: 1157334-82-1
M. Wt: 274.36
InChI Key: SIDYPHYZQGHPON-UHFFFAOYSA-N
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Description

1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound with a molecular formula of C16H22N2O2. It is known for its unique structure, which includes a benzofuran moiety linked to a piperidine ring via an aminoethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps. One common method starts with the preparation of the benzofuran moiety, which can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The next step involves the formation of the piperidine ring, which can be achieved through the reductive amination of a suitable precursor. Finally, the benzofuran and piperidine units are linked via an aminoethyl chain through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety can yield benzofuranones, while nucleophilic substitution on the piperidine ring can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets in biological systems. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzofuran moiety and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1-[4-(2,3-dihydro-1-benzofuran-5-ylmethylamino)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12(19)18-7-4-15(5-8-18)17-11-13-2-3-16-14(10-13)6-9-20-16/h2-3,10,15,17H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDYPHYZQGHPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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